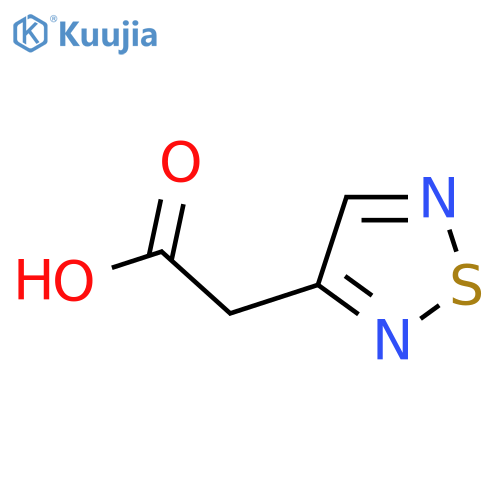Cas no 18398-15-7 (2-(1,2,5-Thiadiazol-3-yl)acetic acid)

18398-15-7 structure
商品名:2-(1,2,5-Thiadiazol-3-yl)acetic acid
2-(1,2,5-Thiadiazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 18398-15-7
- AKOS006380176
- EN300-6438588
- 2-(1,2,5-thiadiazol-3-yl)acetic acid
- SCHEMBL8771216
- 1,2,5-thiadiazole-3-acetic acid
- 2-(1,2,5-Thiadiazol-3-yl)acetic acid
-
- インチ: 1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8)
- InChIKey: WIEHDWXQVOBJPC-UHFFFAOYSA-N
- ほほえんだ: S1N=CC(CC(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 143.99934855g/mol
- どういたいしつりょう: 143.99934855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 91.3Ų
2-(1,2,5-Thiadiazol-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6438588-0.1g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.1g |
$466.0 | 2023-06-01 | |
| Enamine | EN300-6438588-0.25g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.25g |
$666.0 | 2023-06-01 | |
| 1PlusChem | 1P028TAA-2.5g |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 2.5g |
$3419.00 | 2024-06-18 | |
| 1PlusChem | 1P028TAA-50mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 50mg |
$460.00 | 2024-06-18 | |
| Aaron | AR028TIM-50mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 50mg |
$368.00 | 2025-02-17 | |
| Aaron | AR028TIM-250mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 250mg |
$754.00 | 2025-02-17 | |
| Aaron | AR028TIM-2.5g |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 2.5g |
$2913.00 | 2025-02-17 | |
| Enamine | EN300-6438588-0.05g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 0.05g |
$312.0 | 2023-06-01 | |
| Enamine | EN300-6438588-10.0g |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
18398-15-7 | 95% | 10g |
$5774.0 | 2023-06-01 | |
| 1PlusChem | 1P028TAA-500mg |
2-(1,2,5-thiadiazol-3-yl)aceticacid |
18398-15-7 | 95% | 500mg |
$1398.00 | 2024-06-18 |
2-(1,2,5-Thiadiazol-3-yl)acetic acid 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
18398-15-7 (2-(1,2,5-Thiadiazol-3-yl)acetic acid) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
